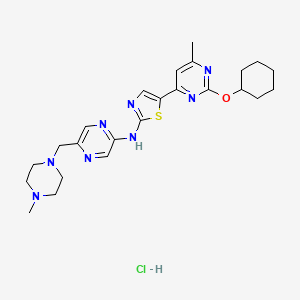
5-(2-(Cyclohexyloxy)-6-methylpyrimidin-4-yl)-N-(5-((4-methylpiperazin-1-yl)methyl)pyrazin-2-yl)thiazol-2-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Cyclohexyloxy)-6-methylpyrimidin-4-yl)-N-(5-((4-methylpiperazin-1-yl)methyl)pyrazin-2-yl)thiazol-2-amine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₂N₈OS . (ClH)ₓ and its molecular weight is 480.633646. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2-(Cyclohexyloxy)-6-methylpyrimidin-4-yl)-N-(5-((4-methylpiperazin-1-yl)methyl)pyrazin-2-yl)thiazol-2-amine hydrochloride (CAS Number: 874473-32-2) is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
Structural Features
The compound features a thiazole ring, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazole derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains . The presence of the thiazole ring in this compound suggests it may also possess similar antimicrobial efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 0.5 µg/mL |
| 5b | S. aureus | 0.25 µg/mL |
| Target Compound | Various | TBD |
Cytotoxicity Studies
In vitro studies have shown that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a related study evaluated the cytotoxic potential of thiazolo[4,5-b]pyridines, revealing promising results against human cancer cell lines . The binding interactions of these compounds with key cellular targets indicate their potential as anticancer agents.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | HaCat | 10 |
| 3f | Balb/c 3T3 | 15 |
| Target Compound | TBD | TBD |
The proposed mechanism of action for similar compounds involves inhibition of critical bacterial enzymes and interference with cellular processes. For instance, molecular docking studies suggest that these compounds can bind effectively to DNA gyrase and other essential proteins in bacteria, disrupting their function and leading to cell death .
Case Studies
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The study concluded that modifications in the piperazine moiety significantly influenced the antimicrobial potency .
- Cytotoxicity Evaluation : Another research effort highlighted the cytotoxic effects of thiazolo[4,5-b]pyridine derivatives against various cancer cell lines, establishing a correlation between structural features and biological activity .
Propriétés
IUPAC Name |
5-(2-cyclohexyloxy-6-methylpyrimidin-4-yl)-N-[5-[(4-methylpiperazin-1-yl)methyl]pyrazin-2-yl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N8OS.ClH/c1-17-12-20(29-23(28-17)33-19-6-4-3-5-7-19)21-14-27-24(34-21)30-22-15-25-18(13-26-22)16-32-10-8-31(2)9-11-32;/h12-15,19H,3-11,16H2,1-2H3,(H,26,27,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMUYWNZZFDFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCCC2)C3=CN=C(S3)NC4=NC=C(N=C4)CN5CCN(CC5)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














